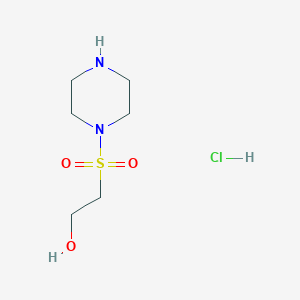

2-(1-Piperazinylsulfonyl)ethanol Hydrochloride

CAS No.:

Cat. No.: VC13875359

Molecular Formula: C6H15ClN2O3S

Molecular Weight: 230.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H15ClN2O3S |

|---|---|

| Molecular Weight | 230.71 g/mol |

| IUPAC Name | 2-piperazin-1-ylsulfonylethanol;hydrochloride |

| Standard InChI | InChI=1S/C6H14N2O3S.ClH/c9-5-6-12(10,11)8-3-1-7-2-4-8;/h7,9H,1-6H2;1H |

| Standard InChI Key | YROBUWVONQNPFU-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)S(=O)(=O)CCO.Cl |

| Canonical SMILES | C1CN(CCN1)S(=O)(=O)CCO.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s structure consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted at one nitrogen with a sulfonyl group () and an ethanol side chain. The hydrochloride salt enhances its stability and solubility in polar solvents. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.71 g/mol |

| CAS Number | Not assigned |

| MDL Number | MFCD32708856 |

| SMILES | C1CN(CCN1)S(=O)(=O)CCO.Cl |

Spectral Characteristics

While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational predictions suggest strong absorption bands in the infrared region corresponding to sulfonyl () and hydroxyl () groups. The piperazine ring’s chair conformation and sulfonyl group’s electron-withdrawing nature likely influence its reactivity .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via nucleophilic substitution or sulfonation reactions. A plausible method involves:

-

Sulfonation of Piperazine: Reaction with sulfur trioxide or chlorosulfonic acid to form 1-(sulfonyl)piperazine.

-

Ethoxylation: Introduction of the ethanol group using 2-chloroethanol or ethylene oxide under basic conditions.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Process Optimization

Patent CN103254153A highlights strategies for optimizing piperazine derivatives, emphasizing solvent selection (e.g., water, ethanol) and stoichiometric control to minimize byproducts. For instance, using a 2:1 molar ratio of piperazine mono-hydrochloride to 2-(2-chloroethoxy)ethanol improves yield .

Physicochemical Properties

Thermal and Solubility Data

| Property | Value |

|---|---|

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | 1.319 g/cm³ (predicted) |

| Solubility | Soluble in water, polar solvents |

Stability and Reactivity

-

Hydrolysis: Susceptible to acidic or basic hydrolysis due to the sulfonyl group.

-

Thermal Decomposition: May release toxic gases (e.g., , ) upon heating .

| Hazard Class | Category | H-Phrase |

|---|---|---|

| Acute Toxicity (Oral) | 4 (Harmful) | H302 |

| Skin Irritation | 2 | H315 |

| Eye Irritation | 2A | H319 |

| Respiratory Irritation | 3 | H335 |

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s sulfonamide and piperazine motifs are valuable in drug design:

-

Antimicrobial Agents: Piperazine derivatives are explored for antibacterial and antifungal activity.

-

Central Nervous System (CNS) Drugs: Sulfonamides modulate neurotransmitter receptors (e.g., serotonin, dopamine) .

Case Study: CETP Inhibitors

In a patent (EP1157016A1), analogous sulfonylethanol derivatives were used to synthesize cholesteryl ester transfer protein (CETP) inhibitors, highlighting potential cardiovascular applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume